molecular formula C12H16N2O3 B14851472 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one

3-(2,3-Dimethoxy-phenyl)-piperazin-2-one

Cat. No.: B14851472
M. Wt: 236.27 g/mol
InChI Key: LMESQFJWJOOWRN-UHFFFAOYSA-N
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Description

®-3-(2,3-DIMETHOXY-PHENYL)-PIPERAZIN-2-ONE is a chemical compound known for its unique structure and properties. It features a piperazine ring substituted with a 2,3-dimethoxyphenyl group, making it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2,3-DIMETHOXY-PHENYL)-PIPERAZIN-2-ONE typically involves the reaction of 2,3-dimethoxyphenylamine with a suitable piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of ®-3-(2,3-DIMETHOXY-PHENYL)-PIPERAZIN-2-ONE may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient, cost-effective, and environmentally friendly, with minimal waste generation and energy consumption.

Chemical Reactions Analysis

Types of Reactions

®-3-(2,3-DIMETHOXY-PHENYL)-PIPERAZIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

®-3-(2,3-DIMETHOXY-PHENYL)-PIPERAZIN-2-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(2,3-DIMETHOXY-PHENYL)-PIPERAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(2,4-DIMETHOXY-PHENYL)-PIPERAZIN-2-ONE
  • ®-3-(3,4-DIMETHOXY-PHENYL)-PIPERAZIN-2-ONE
  • ®-3-(2,5-DIMETHOXY-PHENYL)-PIPERAZIN-2-ONE

Uniqueness

®-3-(2,3-DIMETHOXY-PHENYL)-PIPERAZIN-2-ONE is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

3-(2,3-dimethoxyphenyl)piperazin-2-one

InChI

InChI=1S/C12H16N2O3/c1-16-9-5-3-4-8(11(9)17-2)10-12(15)14-7-6-13-10/h3-5,10,13H,6-7H2,1-2H3,(H,14,15)

InChI Key

LMESQFJWJOOWRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2C(=O)NCCN2

Origin of Product

United States

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